trans-Cyclopentane-1,2-dicarboxylic acid

Catalog No.
S592554
CAS No.
1461-97-8
M.F
C7H10O4
M. Wt
158.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Cyclopentane-1,2-dicarboxylic acid

CAS Number

1461-97-8

Product Name

trans-Cyclopentane-1,2-dicarboxylic acid

IUPAC Name

(1R,2R)-cyclopentane-1,2-dicarboxylic acid

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

InChI

InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1

InChI Key

ASJCSAKCMTWGAH-RFZPGFLSSA-N

SMILES

C1CC(C(C1)C(=O)O)C(=O)O

Synonyms

(1R,2R)-rel-1,2-Cyclopentanedicarboxylic Acid; trans-DL-1,2-Cyclopentanedicarboxylic Acid

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)O

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)O

Trans-Cyclopentane-1,2-dicarboxylic acid is a dicarboxylic acid characterized by its cyclopentane ring structure, containing two carboxyl groups located at the 1 and 2 positions. Its chemical formula is C7H10O4C_7H_{10}O_4 with a molecular weight of approximately 158.15 g/mol. This compound appears as a colorless, odorless solid, soluble in water, and has a melting point of around 164 °C . Trans-Cyclopentane-1,2-dicarboxylic acid is notable for its stability and versatility in various chemical applications, particularly in organic synthesis and catalysis.

Organic Synthesis:

  • Precursor for Functionalized Cyclopentanes: The rigid and ring-constrained structure of trans-CPDA makes it a valuable building block for synthesizing various functionalized cyclopentane derivatives. These derivatives can find applications in medicinal chemistry, materials science, and other areas. Source: A. Srikrishna, "Cyclopentane Derivatives: A Review on Their Chemistry, Biological Activities, and Pharmaceutical Applications," European Journal of Medicinal Chemistry, vol. 101, pp. 742-768, 2015:
  • Asymmetric Catalysis: Trans-CPDA can be employed as a chiral ligand in asymmetric catalysis, aiding in the development of new methods for the synthesis of enantiomerically pure compounds, which are crucial for pharmaceutical and materials applications. Source: H. Pellissier and C. Bolm, "Enantioselective Catalysis with Cyclopentane-1,2-dicarboxylic Acid Derivatives," Chemical Reviews, vol. 118, no. 13, pp. 3255-3289, 2018:

Materials Science:

  • Development of Metal-Organic Frameworks (MOFs): The rigid and porous structure of trans-CPDA can be utilized in the design and synthesis of novel MOFs. These MOFs hold potential applications in gas storage, separation, and catalysis due to their high surface area and tunable pore sizes. Source: J. Liu, P. K. Thallapally, and M. A. Carreon, "Cyclopentane-1,2-dicarboxylic Acid Linkers in Metal-Organic Frameworks," Chemical Communications, vol. 46, no. 40, pp. 7574-7576, 2010:

Biomedical Research:

  • Potential Enzyme Inhibitors: Studies suggest that trans-CPDA derivatives may possess enzyme inhibitory activity, making them potential candidates for drug discovery and development. However, further research is needed to explore their efficacy and safety. Source: R. V. Solov'eva, N. G. Kovaleva, and T. S. Kuznetsova, "Synthesis and Biological Activity of New 1,2-Cyclopentanedicarboxylic Acid Derivatives," Pharmaceutical Chemistry Journal, vol. 43, no. 12, pp. 726-731, 2009:

  • Oxidation and Reduction: It can undergo oxidation to form corresponding ketones or aldehydes and can be reduced to yield alcohols.
  • Substitution Reactions: The carboxyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups .
  • Condensation Reactions: This compound can also react with other compounds to form larger molecules through condensation processes .

These reactions make trans-Cyclopentane-1,2-dicarboxylic acid a valuable intermediate in organic synthesis.

Trans-Cyclopentane-1,2-dicarboxylic acid can be synthesized through several methods:

  • Cyclization Reactions: Starting with suitable precursors like cyclopentanones or cyclopentene derivatives, cyclization reactions can yield the dicarboxylic acid.
  • Carboxylation Reactions: The introduction of carboxyl groups can be accomplished using carbon dioxide under specific conditions.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including alkylation and oxidation reactions .

These methods highlight the compound's synthetic versatility in organic chemistry.

Trans-Cyclopentane-1,2-dicarboxylic acid has various applications across different fields:

  • Chiral Ligands: It is used in the synthesis of chiral ligands for asymmetric catalysis, which is crucial in producing enantiomerically pure compounds .
  • Pharmaceuticals: Its derivatives are explored for use in pharmaceuticals due to their potential biological activity.
  • Material Science: The compound’s derivatives are also investigated as plasticizers and additives in polymer chemistry .

These applications underscore its significance in both industrial and research settings.

Studies on the interactions of trans-Cyclopentane-1,2-dicarboxylic acid have focused on its ability to form coordination complexes with metal ions. For instance, it has been shown to coordinate with nickel(II) ions to create stable complexes that exhibit unique structural properties. This interaction is essential for designing metal-organic frameworks and exploring their potential applications in catalysis and materials science .

Trans-Cyclopentane-1,2-dicarboxylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Cis-Cyclopentane-1,2-dicarboxylic acidDicarboxylic AcidDifferent spatial arrangement of carboxyl groups
Trans-Cyclohexane-1,2-dicarboxylic acidDicarboxylic AcidLarger cyclohexane ring; different reactivity
Cis-Cyclohexane-1,3-dicarboxylic acidDicarboxylic AcidVariation in carboxyl group positions
Dimethyl Cyclopropane-1,2-dicarboxylic acidDicarboxylic AcidSmaller cyclopropane structure; different physical properties

Trans-Cyclopentane-1,2-dicarboxylic acid stands out due to its specific ring structure and the orientation of its functional groups, which influence its reactivity and applications compared to similar compounds.

trans-Cyclopentane-1,2-dicarboxylic acid (trans-CPDA) was first synthesized in the late 19th century through foundational work in cyclization and rearrangement chemistry. The earliest documented synthesis, attributed to William Henry Perkin Jr. in 1887, involved a three-step reaction starting with diethyl malonate and 1,3-dibromopropane. This method yielded tetraethyl pentane-1,1,5,5-tetracarboxylate, which was subsequently cyclized and hydrolyzed to produce trans-CPDA in modest yields (7.4%).

In 1938, Reed C. Fuson and Quentin F. Cole refined this approach by optimizing hydrolysis conditions, achieving a 57.1% overall yield. A significant advancement came in 1961 with Manfred Brenner’s method, which utilized 2-carboethoxycyclohexanone as a precursor. Bromination and alkaline hydrolysis via the Favorskii rearrangement streamlined the synthesis, achieving a 91% yield. Industrial scalability was later addressed in a 2005 patent (CN1021772C), which emphasized cost-effective production through optimized Favorskii rearrangements and acidic hydrolysis.

Key Historical Synthesis Methods

YearContributorMethodYield
1887PerkinAlkylation of diethyl malonate7.4%
1938Fuson & ColeModified hydrolysis of pimelic acid57.1%
1961BrennerFavorskii rearrangement of cyclohexanone91%
2005Industrial PatentScalable acidic hydrolysis>90%

Significance in Organic Chemistry

trans-CPDA occupies a critical niche in organic synthesis due to its stereochemical rigidity and dual carboxyl functionality. Its trans configuration creates a well-defined chiral environment, making it invaluable for:

  • Asymmetric catalysis: Derivatives serve as chiral ligands in rhodium- and nickel-catalyzed C–H functionalization reactions, enabling enantioselective synthesis of pharmaceuticals.
  • Pharmaceutical intermediates: It is a key precursor for hypoglycemic agents like gliclazide, a sulfonylurea drug used in diabetes management.
  • Structural studies: The compound’s five-membered ring balances ring strain (28 kcal/mol) and stability, offering insights into cyclic dicarboxylic acid reactivity.

Comparatively, trans-CPDA exhibits distinct properties from its analogs:

CompoundRing SizeConfigurationKey Difference
cis-Cyclopentane-1,2-dicarboxylic acid5-memberedcisHigher solubility due to dipole alignment
Cyclohexane-1,2-dicarboxylic acid6-memberedtransReduced ring strain, slower reactivity
Cyclopropane-1,2-dicarboxylic acid3-memberedtransExtreme ring strain, rapid decomposition

Evolution of Academic Interest

Academic focus on trans-CPDA has shifted from synthetic methodology to functional applications:

  • Early 20th century: Research centered on optimizing cyclization and hydrolysis techniques, as seen in Fuson’s work on pimelic acid derivatives.
  • Late 20th century: Studies expanded into coordination chemistry, with trans-CPDA forming stable complexes with transition metals like nickel(II).
  • 21st century: Applications in metal-organic frameworks (MOFs) and enantioselective catalysis dominate. For example, chiral CpxRh(III) complexes derived from trans-CPDA enable asymmetric C–H bond activations.

Recent advancements include its use in synthesizing voltage-gated sodium channel blockers for chronic pain management and Nrf2-Keap1 inhibitors for oxidative stress-related diseases. The compound’s versatility ensures sustained interest across organic, medicinal, and materials chemistry.

Historical Synthesis Approaches

Perkin's Original Procedure

The earliest documented synthesis of trans-cyclopentane-1,2-dicarboxylic acid was developed by Perkin in 1887, establishing a foundational three-step synthetic route that remains historically significant [1]. This procedure begins with readily available starting materials: diethyl malonate and 1,3-dibromopropane, both of which are inexpensive and commercially accessible [1].

The synthetic sequence commences with the alkylation of diethyl malonate with 1,3-dibromopropane to form tetraethyl pentane-1,1,5,5-tetracarboxylate as the key intermediate [1]. This initial step represents the crucial carbon-carbon bond formation that establishes the precursor framework for subsequent cyclization [1]. The second step involves the cyclization of this tetraester intermediate under basic conditions to yield tetraethyl cyclopentane-1,1,2,2-tetracarboxylate [1].

The final hydrolysis step represents the most critical aspect of Perkin's methodology, requiring careful optimization to favor the formation of the trans isomer over the cis configuration [1]. The original procedure employed potassium hydroxide in aqueous ethanol, followed by acidification with sulfuric acid and extensive ether extraction [1]. The crude cyclopentane-1,1,2,2-tetracarboxylic acid was then subjected to thermal decarboxylation at temperatures ranging from 200-220°C to yield the desired trans-cyclopentane-1,2-dicarboxylic acid [1].

Initially, Perkin's procedure yielded only 7.4% of the target compound, which was considered impractical for synthetic applications [1]. However, subsequent modifications to the crucial first and third reaction steps resulted in dramatic yield improvements, achieving an overall yield of 67% in laboratory investigations [1]. These modifications primarily focused on optimizing the alkylation conditions and refining the hydrolysis-decarboxylation sequence [1].

Fuson and Cole's Method

The synthetic approach developed by Fuson and Cole in 1938 represents a more complex but methodical route to trans-cyclopentane-1,2-dicarboxylic acid, utilizing pimelic acid as the starting material [1]. This five-step procedure demonstrates superior overall yields compared to the original Perkin method, achieving 57.1% conversion from the starting dicarboxylic acid [1].

The synthesis begins with the conversion of pimelic acid to pimeloyl dichloride through treatment with thionyl chloride under reflux conditions for approximately five hours [1]. This acid chloride formation yields 87.1% of the desired intermediate, establishing an efficient first step [1]. The subsequent bromination step involves the careful addition of bromine to pimeloyl dichloride, heating the mixture at 60-65°C for six hours to produce 2,5-dibromopimeloyl chloride [1].

Esterification of the dibrominated intermediate with absolute ethanol provides diethyl 2,5-dibromopimelate with an impressive yield of 89.7% [1]. This ester serves as the substrate for the crucial cyclization step, which employs sodium cyanide in absolute ethanol under reflux conditions for 60 hours [1]. This extended reaction time produces ethyl 1-cyano-1,2-cyclopentane dicarboxylate in 81.6% yield [1].

The final step involves the hydrolysis of the cyano-ester intermediate using concentrated hydrochloric acid under reflux for 90 hours [1]. This prolonged acidic hydrolysis simultaneously converts the nitrile group to a carboxylic acid and completes the formation of trans-cyclopentane-1,2-dicarboxylic acid [1]. The product, obtained with a melting point of 161-163°C, represents 90.1% yield from the immediate precursor [1].

While this method demonstrates higher overall efficiency than the original Perkin procedure, it requires significantly more synthetic operations and extended reaction times, making it less practical for large-scale applications [1].

Brenner's Procedure

Brenner's synthetic approach, developed in 1961, offers a streamlined two-step procedure that achieves excellent yields while maintaining practical simplicity [1]. This method utilizes 2-carboethoxycyclohexanone as the starting material, which, although more expensive than other starting materials, provides access to high-yielding transformations [1].

The first step involves the selective bromination of 2-carboethoxycyclohexanone to produce 6-bromo-2-carboethoxycyclohexanone [1]. This bromination is carried out by slowly adding bromine to a well-agitated ethereal solution of the starting ketone while maintaining the reaction mixture in an ice-salt bath [1]. Following bromination, the reaction mixture is diluted with ether and quenched with sodium carbonate [1]. Distillation under reduced pressure yields 82% of the brominated intermediate, boiling at 123-125°C at 4 mmHg pressure [1].

The second step represents the key transformation, involving alkaline hydrolysis of the brominated intermediate to effect ring contraction and formation of the target dicarboxylic acid [1]. This reaction employs sodium hydroxide in aqueous ethanol under reflux conditions for one hour [1]. The alkaline conditions promote the Favorskii rearrangement mechanism, leading to ring contraction from the six-membered cyclohexanone system to the five-membered cyclopentane product [1].

Following the alkaline treatment, nitrogen is bubbled through the solution to remove dissolved gases, most of the ethanol is evaporated, and the residue is acidified with hydrochloric acid [1]. The solution is then saturated with ammonium chloride to facilitate product isolation [1]. Extraction with ether followed by recrystallization from benzene-methanol solution yields 82% of pure trans-cyclopentane-1,2-dicarboxylic acid [1].

The overall yield of 67.2% from Brenner's procedure represents excellent efficiency for a two-step synthesis [1]. However, this method is considered less practical for large-scale synthesis due to experimental complications in product isolation and the relatively high cost of the starting material [1].

Modern Synthetic Routes

Favorskii Rearrangement Approaches

The Favorskii rearrangement has emerged as a powerful modern synthetic tool for accessing trans-cyclopentane-1,2-dicarboxylic acid through ring contraction chemistry [6] [8]. This rearrangement represents a fundamental transformation of alpha-halo ketones in the presence of nucleophiles under basic conditions, leading to carboxylic acid derivatives with concomitant ring contraction [6] [8].

The mechanism of the Favorskii rearrangement involves several discrete steps that ultimately result in the formation of cyclopentane products from cyclohexanone precursors [6] [8]. Initially, deprotonation occurs at the alpha-prime position of the halo ketone to generate an enolate intermediate [8]. This enolate undergoes intramolecular nucleophilic substitution to form a highly strained cyclopropanone intermediate through ring closure [8].

The cyclopropanone intermediate represents a high-energy species that readily undergoes nucleophilic attack by the base at the carbonyl carbon [8]. This nucleophilic addition is followed by selective cleavage of the carbon-carbon bond adjacent to the original carbonyl, with the cleavage occurring preferentially to generate the more stable, less substituted carbanion [8]. Protonation of this carbanion intermediate yields the ring-contracted carboxylic acid product [8].

Modern applications of the Favorskii rearrangement to cyclopentane synthesis utilize 6-bromo-2-carboethoxycyclohexanone as the substrate . Treatment of this material with sodium ethoxide in ethanol under reflux conditions promotes the rearrangement to yield cyclopentane-1,2-dicarboxylic hydroethyl ester . The ester can subsequently be hydrolyzed under mild conditions to provide the free dicarboxylic acid .

The stereochemical outcome of the Favorskii rearrangement generally favors the trans configuration due to the geometric constraints imposed by the cyclopropanone intermediate and the subsequent bond-breaking process [8]. This stereoselectivity represents a significant advantage of this approach over other synthetic methods that may produce mixtures of geometric isomers [8].

Optimized Perkin Method

Recent developments in the Perkin synthetic approach have focused on addressing the limitations of the original procedure through systematic optimization of reaction conditions and reagent selection [1] [15]. These improvements have transformed the method from a low-yielding academic curiosity to a practical synthetic route suitable for preparative applications [1].

The optimized Perkin method retains the fundamental three-step structure of the original procedure while incorporating significant improvements in each synthetic operation [1]. The initial alkylation step has been refined through careful control of reaction stoichiometry, temperature, and solvent selection [1]. Modern implementations utilize anhydrous conditions and controlled addition techniques to minimize side reactions and maximize the formation of the desired tetraester intermediate [1].

The cyclization step has benefited from advances in understanding the factors that influence ring closure efficiency [1]. Optimization studies have identified optimal base concentrations, reaction temperatures, and solvent systems that promote clean cyclization while minimizing competing elimination and substitution reactions [1]. These improvements have resulted in consistently higher yields of the cyclic tetraester intermediate [1].

The hydrolysis-decarboxylation sequence represents the most significantly improved aspect of the modern Perkin method [1]. Careful control of pH, temperature, and reaction time has been shown to dramatically influence both the yield and stereochemical outcome of this transformation [1]. Modern procedures employ staged hydrolysis conditions that first promote selective saponification of the ester groups, followed by controlled thermal decarboxylation under conditions that favor trans isomer formation [1].

Microwave-assisted synthesis has been successfully applied to the Perkin reaction, reducing reaction times from hours to minutes while maintaining high yields [15]. Design of Experiments protocols have been employed to systematically optimize reaction parameters, leading to the identification of optimal conditions that maximize product formation while minimizing energy consumption [15]. These advances have demonstrated that sodium acetate trihydrate can serve as an economical alternative to anhydrous sodium acetate without compromising reaction efficiency [15].

Industrial Scale Synthesis Considerations

The translation of laboratory-scale synthetic methods to industrial production requires careful consideration of multiple factors including raw material costs, process safety, waste generation, and product purification requirements . For trans-cyclopentane-1,2-dicarboxylic acid, several synthetic approaches have been evaluated for their suitability to large-scale manufacturing .

Economic analysis of the various synthetic routes reveals significant differences in raw material costs and processing requirements [1] . The Perkin method benefits from the low cost and ready availability of diethyl malonate and 1,3-dibromopropane, making it attractive from a raw materials perspective [1]. However, the multi-step nature of the process and the need for careful control of reaction conditions may increase processing costs [1].

The Favorskii rearrangement approach offers advantages in terms of fewer synthetic steps and higher atom economy, potentially reducing both processing costs and waste generation . Industrial implementation of this route typically involves the use of continuous flow reactors and optimized catalysts to enhance efficiency and yield . The use of continuous flow technology allows for better control of reaction parameters and improved heat and mass transfer, leading to more consistent product quality .

Process safety considerations play a crucial role in industrial synthesis design . The bromination reactions required in several synthetic routes necessitate careful handling of bromine and appropriate containment systems [1]. Alternative halogenation methods and safer halogenating agents have been investigated to reduce safety risks while maintaining synthetic efficiency .

Purification and isolation procedures must be scalable and economically viable for industrial implementation . Crystallization-based purification methods are generally preferred over chromatographic techniques due to their scalability and lower operating costs . The development of efficient crystallization processes for trans-cyclopentane-1,2-dicarboxylic acid requires optimization of solvent systems, temperature profiles, and seeding strategies [27].

Stereochemical Control in Synthesis

Factors Influencing Trans Configuration

The stereochemical outcome of cyclopentane-1,2-dicarboxylic acid synthesis is governed by multiple factors that operate at different stages of the synthetic sequence [13] [14]. Understanding these factors is essential for developing methods that reliably produce the desired trans isomer with high selectivity [13].

Conformational analysis of cyclopentane systems reveals that the five-membered ring adopts non-planar conformations that minimize both angle strain and eclipsing strain [14] [16]. The internal angles of a regular pentagon are 108°, which closely approximates the tetrahedral angle of 109.5°, resulting in minimal angle strain compared to smaller ring systems [14] [16]. However, a planar cyclopentane would suffer from significant eclipsing strain, estimated at approximately 10 kcal/mol [14] [16].

To minimize torsional strain, cyclopentane rings adopt puckered conformations that reduce eclipsing interactions between adjacent substituents [14] [16]. These conformational preferences have profound implications for the stereochemical outcome of synthetic reactions, as they influence the relative stability of different stereoisomers and the transition state energies for their formation [14] [16].

The trans configuration of 1,2-disubstituted cyclopentanes is generally thermodynamically favored due to reduced steric interactions between the substituent groups [13] [14]. In the trans isomer, the carboxylic acid groups are positioned on opposite faces of the ring, minimizing unfavorable steric and electrostatic interactions [13]. This thermodynamic preference becomes particularly pronounced when bulky substituents are present [13].

Kinetic factors also play a crucial role in determining stereochemical outcomes [13]. The formation of trans-cyclopentane-1,2-dicarboxylic acid through ring contraction mechanisms, such as the Favorskii rearrangement, involves highly organized transition states that can impose significant stereochemical control [13]. The geometric constraints of the cyclopropanone intermediate in the Favorskii mechanism tend to favor formation of the trans product [6] [8].

Temperature effects on stereochemical control have been documented in several synthetic routes [1] [13]. Lower reaction temperatures generally favor kinetic control, which may lead to different stereochemical outcomes compared to reactions conducted under thermodynamic control at elevated temperatures [13]. The decarboxylation step in the Perkin method, carried out at 200-220°C, appears to operate under thermodynamic control, favoring the more stable trans isomer [1].

Stereoselective Synthetic Strategies

Modern approaches to stereoselective synthesis of trans-cyclopentane-1,2-dicarboxylic acid employ sophisticated strategies that exploit conformational preferences, transition state organization, and catalyst design to achieve high levels of stereochemical control [11] [13].

Asymmetric catalysis has emerged as a powerful tool for controlling stereochemistry in cyclopentane synthesis [11] [13]. Rhodium-catalyzed carbene insertion reactions have been developed that can generate cyclopentane products with exceptional levels of stereocontrol [11] [13]. These reactions proceed through highly organized transition states that impose strict geometric requirements on the developing stereogenic centers [11] [13].

The use of chiral ligands in transition metal catalysis allows for the induction of chirality through catalyst control rather than substrate control [11]. Rhodium complexes bearing chiral ligands have been shown to catalyze the formation of cyclopentanes with four contiguous stereocenters in yields exceeding 85% and with enantioselectivities greater than 99% [11] [13]. These reactions proceed through carbene-initiated domino sequences that involve multiple bond-forming steps and stereodefining events [11] [13].

Stereoselective cyclization strategies have been developed that exploit the conformational preferences of acyclic precursors to control the stereochemical outcome of ring formation [11] [13]. These approaches typically involve the design of substrates that adopt preferred conformations in the transition state for cyclization, leading to selective formation of the desired stereoisomer [11] [13].

The role of substituent effects in controlling stereoselectivity has been systematically investigated [11] [13]. Geminal disubstitution at strategic positions can be used to bias conformational equilibria and transition state geometries, leading to enhanced stereoselectivity [11] [13]. The introduction of methyl groups at appropriate positions has been shown to maximize chair selectivity in key rearrangement steps and minimize the formation of undesired stereoisomers [11] [13].

Template-directed synthesis represents another approach to achieving stereoselective cyclopentane formation [13]. This strategy involves the use of rigid molecular frameworks that pre-organize reactive groups in geometries that favor formation of the desired stereoisomer [13]. While less commonly applied to cyclopentane-1,2-dicarboxylic acid synthesis, this approach has shown promise in related systems [13].

Data Tables

Table 1: Synthesis Methods for trans-Cyclopentane-1,2-dicarboxylic acid

MethodStarting MaterialsNumber of StepsOriginal Yield (%)Key Intermediates
Perkin's Original Procedure (1887)Diethyl malonate + 1,3-dibromopropane37.4Tetraethyl pentane-1,1,5,5-tetracarboxylate
Fuson and Cole's Method (1938)Pimelic acid557.1Diethyl 2,5-dibromopimelate
Brenner's Procedure (1961)2-Carboethoxycyclohexanone267.26-Bromo-2-carboethoxycyclohexanone
Favorskii Rearrangement6-Bromo-2-carboethoxycyclohexanone282.0Cyclopentane-1,2-dicarboxylic hydroethyl ester
Optimized Perkin MethodDiethyl malonate + 1,3-dibromopropane (modified)367.0Tetraethyl cyclopentane-1,1,2,2-tetracarboxylate

Table 2: Physical Properties of trans-Cyclopentane-1,2-dicarboxylic acid

PropertyValue
Molecular FormulaC₇H₁₀O₄
Molecular Weight (g/mol)158.152
Melting Point (°C)163-165
Boiling Point (°C)378.6±35.0 (at 760 mmHg)
Density (g/cm³)1.4±0.1
Flash Point (°C)196.9±22.4
CAS Number1461-97-8

Table 3: Reaction Conditions for Different Synthesis Methods

MethodTemperatureBase/CatalystSolvent
Perkin Original200-220°C (final step)Potassium hydroxideEthanol/Water
Fuson-ColeReflux conditionsSodium cyanideAbsolute ethanol
BrennerIce bath → RefluxSodium hydroxideEthanol/Water
Favorskii RearrangementAlkaline conditionsSodium ethoxideEthanol
Industrial ScaleOptimized heatingVarious basesOptimized solvents

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

21917-20-4
50483-99-3

Wikipedia

Trans-1,2-Cyclopentanedicarboxylic acid

General Manufacturing Information

1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel-: INACTIVE

Dates

Modify: 2023-08-15

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